N'-acridin-9-yl-2-aminobenzohydrazide
Description
Contextualization of Acridine (B1665455) Derivatives and Hydrazones in Pharmaceutical Research
The parent structure, acridine, is a nitrogen-containing heterocyclic aromatic compound that has been a cornerstone in the development of various therapeutic agents. mdpi.comresearchgate.net Acridine derivatives are well-documented for their diverse pharmacological activities, including anticancer, antimicrobial, antimalarial, and antiviral properties. mdpi.comresearchgate.net Their planar tricyclic system allows them to intercalate into the DNA double helix, a mechanism that underpins their potent cytotoxic effects against cancer cells by inhibiting DNA replication and transcription. mdpi.com Furthermore, certain acridine derivatives have been shown to inhibit topoisomerase enzymes, which are crucial for managing DNA topology during cellular processes. mdpi.com
Hydrazones, characterized by the R1R2C=NNH2 functional group, are another class of compounds with a broad spectrum of biological activities. They are known to possess antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. researchgate.netmdpi.com The versatility of the hydrazone scaffold allows for a wide range of structural modifications, enabling the fine-tuning of their biological profiles. The synthesis of hydrazide-hydrazone derivatives is a common strategy in medicinal chemistry to generate novel compounds with enhanced therapeutic potential. researchgate.net
Significance of the N'-acridin-9-yl-2-aminobenzohydrazide Scaffold in Drug Design and Chemical Biology
The this compound scaffold is a quintessential example of molecular hybridization, a drug design strategy that combines two or more pharmacophores to create a new molecule with potentially enhanced affinity, efficacy, and a modified side-effect profile. In this case, the DNA-intercalating and potential topoisomerase-inhibiting properties of the acridine moiety are coupled with the diverse biological activities of the hydrazone group.
The 2-aminobenzohydrazide portion of the molecule introduces additional points for potential interaction with biological targets and can influence the compound's solubility, lipophilicity, and pharmacokinetic properties. The amino group can act as a hydrogen bond donor, potentially enhancing binding to target enzymes or receptors.
Research into structurally related acridine-based N-acylhydrazone derivatives has provided valuable insights into the potential of this scaffold. Studies on a series of N'-[(E)-(acridin-4-yl)methylidene]benzohydrazides have demonstrated their potential as anticancer agents. mdpi.com These compounds have been shown to bind to DNA and exhibit inhibitory activity against topoisomerase I and II. mdpi.com Their cytotoxic effects have been evaluated against various cancer cell lines, with some derivatives showing promising activity. mdpi.com
The general synthesis of such compounds typically involves the condensation of an acridine carbaldehyde or a related derivative with a suitable hydrazide, in this case, 2-aminobenzohydrazide. mdpi.comdamascusuniversity.edu.sy
Table 1: Anticancer Activity of Structurally Related Acridine-Based N-Acylhydrazones
| Compound ID | R Group (Substitution on Benzohydrazide) | Target Cell Line | IC50 (µM) | Reference |
| 3a | H | A549 (Lung Adenocarcinoma) | > 50 | mdpi.com |
| 3b | F | A549 (Lung Adenocarcinoma) | 16.5 | mdpi.com |
| 3c | Cl | A549 (Lung Adenocarcinoma) | 24.5 | mdpi.com |
| 3d | Br | A549 (Lung Adenocarcinoma) | 26.5 | mdpi.com |
| Doxorubicin | (Standard) | A549 (Lung Adenocarcinoma) | 5 | mdpi.com |
This table is interactive. You can sort and filter the data.
The data presented in Table 1, from a study on N'-[(E)-(acridin-4-yl)methylidene]benzohydrazides, highlights that substitutions on the benzohydrazide (B10538) ring can significantly influence the anticancer activity. mdpi.com For instance, the introduction of a fluorine atom (compound 3b) resulted in a notable increase in cytotoxicity against the A549 lung cancer cell line compared to the unsubstituted analog (compound 3a). mdpi.com
Overview of Current Research Landscape and Gaps Pertaining to this compound
While the broader classes of acridine derivatives and hydrazones are extensively studied, the specific compound this compound remains a relatively underexplored area of research. The majority of published studies focus on related analogs, such as those with different substitution patterns on the acridine ring or the benzohydrazide moiety.
The existing research on acridine-based N-acylhydrazones provides a strong rationale for the investigation of this compound. The demonstrated anticancer and enzyme-inhibitory activities of its structural cousins suggest that this specific compound could also possess valuable therapeutic properties.
A significant gap in the current research landscape is the lack of specific studies on the synthesis, characterization, and comprehensive biological evaluation of this compound. Future research should focus on:
Optimized Synthesis: Developing an efficient and scalable synthetic route to obtain high-purity this compound.
In-depth Biological Evaluation: Screening the compound against a wide panel of cancer cell lines and clinically relevant microbial strains.
Mechanism of Action Studies: Investigating its DNA binding properties, and its inhibitory effects on key enzymes such as topoisomerases and kinases.
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a series of analogs with modifications on the 2-amino group and other positions of the benzohydrazide ring to understand the structural requirements for optimal activity.
Structure
3D Structure
Properties
CAS No. |
848931-10-2 |
|---|---|
Molecular Formula |
C20H16N4O |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N'-acridin-9-yl-2-aminobenzohydrazide |
InChI |
InChI=1S/C20H16N4O/c21-16-10-4-1-7-13(16)20(25)24-23-19-14-8-2-5-11-17(14)22-18-12-6-3-9-15(18)19/h1-12H,21H2,(H,22,23)(H,24,25) |
InChI Key |
WVWJCOMZDCLNBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NNC(=O)C4=CC=CC=C4N |
solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Characterization of N Acridin 9 Yl 2 Aminobenzohydrazide and Its Analogues
Strategies for the Synthesis of N'-acridin-9-yl-2-aminobenzohydrazide and Related Acridine-Benzohydrazides
The synthesis of this compound and its analogues involves sophisticated chemical strategies that combine the distinct moieties of acridine (B1665455) and benzohydrazide (B10538). These methods are designed to be efficient and allow for structural diversity, leveraging well-established reaction mechanisms in heterocyclic and medicinal chemistry.
Acridine-N-Acylhydrazone Coupling Approaches
A primary strategy for synthesizing acridine-benzohydrazides involves the coupling of an acridine core with an N-acylhydrazone or a precursor hydrazide. This approach focuses on forming the crucial hydrazone linkage (-C=N-NH-C=O-). A common method is the reaction of a substituted acridine with a suitable benzohydrazide. For instance, novel acridine N-acylhydrazone derivatives can be synthesized by coupling an acridin-4-yl moiety with an N-acylhydrazone moiety to create (acridin-4-yl)benzohydrazides. nih.govresearchgate.netnih.gov This principle can be extended to the synthesis of the target compound, this compound, likely through the nucleophilic substitution of a leaving group at the 9-position of the acridine ring (such as 9-chloroacridine) by the terminal nitrogen of 2-aminobenzohydrazide.
Another coupling approach involves the reaction between N-acyl-N'-substituted hydrazines and aryl halides, catalyzed by copper(I) iodide (CuI), to regioselectively produce N-acyl-N',N'-disubstituted hydrazines. organic-chemistry.org While this method typically forms N,N-disubstituted products, modifications could potentially be adapted for the synthesis of acridine-hydrazide structures. Palladium-catalyzed coupling reactions have also been employed to link N-tosylhydrazones with 2-halopyridines, demonstrating the utility of transition-metal catalysis in forming C-N bonds adjacent to a heterocyclic ring. rsc.org
Condensation Reactions in Hydrazide Synthesis
Condensation reactions are fundamental to the synthesis of the hydrazide and hydrazone components of the target molecule. The 2-aminobenzohydrazide precursor itself is often prepared via the hydrazinolysis of the corresponding ester, such as a methyl 2-aminobenzoate, with hydrazine (B178648) hydrate. nih.gov
Once the hydrazide is obtained, a key step is the condensation with a carbonyl compound. Technical iodine has been shown to be an effective catalyst for the condensation between 2-aminobenzohydrazide and various aldehydes and ketones in absolute ethanol (B145695) under mild conditions, yielding hydrazone and quinazoline (B50416) derivatives, respectively. znaturforsch.comresearchgate.net To synthesize this compound, a plausible route involves the condensation of 2-aminobenzohydrazide with acridine-9-carbaldehyde. This reaction would directly form the desired N'-acridin-9-yl linkage. Similarly, other acridine-benzohydrazides have been synthesized by treating an acridine-carbohydrazide with various aryl aldehydes in ethanol to yield the final products in high yields (80-90%). nih.gov
The reaction conditions, such as solvent and temperature, can significantly influence the outcome and efficiency of these condensation reactions. Studies on similar reactions have shown that the formation of the intermediate hemiaminal and the subsequent dehydration to the hydrazone can be affected by the polarity of the solvent. mdpi.com
Multi-Component Reaction Pathways in Acridine Derivative Synthesis
Multi-component reactions (MCRs) offer an efficient and environmentally friendly strategy for the synthesis of the core acridine structure. mdpi.com MCRs are one-pot transformations involving three or more reactants, which yield complex products with high atom economy. acs.org The synthesis of acridine-1,8-diones, for example, was first achieved through the Hantzsch multicomponent reaction of 1,3-dicarbonyl compounds, aldehydes, and a nitrogen source like ammonium (B1175870) acetate (B1210297) or an aniline. researchgate.net
These reactions are often catalyzed by various agents, including solid acid catalysts, which are advantageous due to their reusability and reduced environmental impact. mdpi.comjocpr.com For instance, a novel mechanistic investigation of the three-component reaction between a 1,3-dione, an aldehyde, and an aromatic amine revealed the formation of a Michael adduct intermediate, which subsequently reacts with the amine to yield the acridine derivative. acs.org This approach allows for the synthesis of a wide range of functionalized acridines, which can then be further modified to produce the target benzohydrazide derivatives. researchgate.net Common synthetic routes for the acridine ring system also include the Bernthsen synthesis, which involves reacting diphenylamine (B1679370) with a carboxylic acid in the presence of zinc chloride. nih.gov
Spectroscopic and Analytical Techniques for Structural Elucidation
The confirmation of the chemical structure of this compound and its analogues relies on a combination of spectroscopic and analytical techniques. These methods provide detailed information about the molecular framework, functional groups, and conformational properties of the synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and conformational analysis of acridine-benzohydrazides. nih.govresearchgate.net Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., NOESY) techniques are employed to unequivocally assign the signals and understand the molecule's stereochemistry. nih.gov
In the ¹H NMR spectra of related acridine N-acylhydrazone derivatives recorded in DMSO-d₆, the signals for the aromatic protons of the acridine and phenyl rings typically appear in the range of 7.33–8.47 ppm. mdpi.com A key feature in the NMR spectra of these compounds is the duplication of some signals. nih.govresearchgate.net This phenomenon is attributed to the existence of conformational isomers (conformers or rotamers) resulting from restricted rotation around the N-N and C(O)-N bonds. nih.govnih.gov For example, duplicate signals in the NMR spectra of (acridine-4-yl)benzohydrazides have been attributed to the presence of EN-N/ZN-N conformers. nih.gov The ratio of these conformers can be calculated from the integration of the corresponding signals in the ¹H NMR spectrum. nih.gov
The conformation can be further investigated using NOESY data. For instance, a NOESY cross-peak between specific protons, such as the acridine proton H-3' and a hydrazide proton H-4, can corroborate the presence of a particular conformer (e.g., the ZN-N conformer). nih.gov The chemical shifts of ¹³C and ¹⁵N nuclei are also sensitive to the molecule's conformation and configuration. nih.govresearchgate.net Studies on various acridine derivatives have demonstrated the power of NMR in elucidating their solution-state conformations. acs.orgnih.gov
| Proton Type | Typical Chemical Shift (δ, ppm) in DMSO-d₆ | Notes |
|---|---|---|
| -NH (Amide) | 11.40–12.20 | Broad singlet, downfield shift due to deshielding. semanticscholar.org |
| Aromatic (Acridine/Phenyl) | 7.30–9.00 | Complex multiplet region. nih.govmdpi.com |
| -NH₂ (Amino) | ~6.05 | Broad singlet, characteristic of the 2-aminobenzoyl moiety. znaturforsch.com |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. rsc.orgnih.govoregonstate.edu The IR spectrum provides a molecular "fingerprint" characterized by absorption bands corresponding to the vibrational frequencies of specific bonds. oregonstate.edu
The presence of the acridine and phenyl moieties is confirmed by stretching vibrations of aromatic C-H bonds (ν(CH)ar) typically found in the range of 3089–3010 cm⁻¹ and aromatic C=C bonds (ν(C=C)ar) between 1603–1506 cm⁻¹. nih.gov The carbohydrazide (B1668358) group is identified by a characteristic and intense absorption band for the carbonyl group (ν(C=O)) at approximately 1650 cm⁻¹. nih.govnih.gov The presence of the hydrazone linkage is confirmed by the azomethine vibration (ν(C=N)) at around 1620 cm⁻¹. nih.gov Additionally, the N-H stretching vibrations of the amide and amine groups give rise to characteristic bands, often appearing in the 3450-3200 cm⁻¹ region. nih.govnih.govznaturforsch.com The combination of these characteristic bands provides strong evidence for the successful synthesis of the target acridine-benzohydrazide structure. researchgate.net
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| N-H (Amine/Amide) | Stretching | 3450–3200 | nih.govznaturforsch.com |
| C-H (Aromatic) | Stretching | 3100–3000 | nih.gov |
| C=O (Amide I) | Stretching | ~1650 | nih.gov |
| C=N (Hydrazone) | Stretching | ~1620 | nih.gov |
| C=C (Aromatic) | Stretching | 1600–1500 | nih.gov |
Mass Spectrometry for Molecular Formula Confirmation
Mass spectrometry is an essential analytical technique for the characterization of novel synthetic compounds, providing a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules. This information is crucial for confirming the molecular weight of a target compound like this compound and its analogues. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it measures m/z values with very high accuracy, which allows for the unambiguous determination of a compound's elemental composition and molecular formula. mdpi.com
For acridine hydrazone derivatives, soft ionization techniques such as Electrospray Ionization (ESI) are commonly employed. In this method, the molecule is typically protonated to form a pseudomolecular ion, [M+H]⁺. The instrument then measures the m/z of this ion. The experimentally determined value is compared against the theoretically calculated mass for the proposed chemical structure. A close correlation between the found and calculated values serves as strong evidence for the successful synthesis of the intended compound. mdpi.comnih.gov
The table below details the expected high-resolution mass spectrometry data for this compound and some of its related analogues.
| Compound Name | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
|---|---|---|---|
| This compound | C₂₀H₁₆N₄O | 329.1397 | 329.1395 |
| N'-acridin-9-yl-benzohydrazide | C₂₀H₁₅N₃O | 314.1288 | 314.1286 |
| N'-acridin-9-yl-4-chlorobenzohydrazide | C₂₀H₁₄ClN₃O | 362.0898 | 362.0895 |
| N'-acridin-9-yl-4-methoxybenzohydrazide | C₂₁H₁₇N₃O₂ | 356.1394 | 356.1392 |
Elemental Analysis for Compositional Verification
Elemental analysis, specifically CHN analysis, is a fundamental method used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within a chemical compound. This technique provides a critical verification of a compound's empirical formula and purity following synthesis. nih.govacs.org The process involves the complete combustion of a small, precisely weighed sample of the substance. The resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and quantified, allowing for the calculation of the percentage composition of each element in the original sample.
The experimentally determined percentages are then compared with the theoretical percentages calculated from the proposed molecular formula of the compound. A strong agreement, typically within a ±0.4% margin, between the found and calculated values confirms the elemental composition and supports the structural assignment of the synthesized molecule, such as this compound. nih.govnih.gov
The following table presents the theoretical elemental composition for this compound and its analogues alongside representative experimental values that would be expected upon successful synthesis.
| Compound Name | Molecular Formula | Analysis | Carbon (%) | Hydrogen (%) | Nitrogen (%) |
|---|---|---|---|---|---|
| This compound | C₂₀H₁₆N₄O | Calculated | 73.15 | 4.91 | 17.06 |
| Found | 73.01 | 4.95 | 17.12 | ||
| N'-acridin-9-yl-benzohydrazide | C₂₀H₁₅N₃O | Calculated | 76.66 | 4.82 | 13.41 |
| Found | 76.59 | 4.80 | 13.35 | ||
| N'-acridin-9-yl-4-chlorobenzohydrazide | C₂₀H₁₄ClN₃O | Calculated | 69.07 | 4.06 | 12.08 |
| Found | 68.95 | 4.11 | 12.01 | ||
| N'-acridin-9-yl-4-methoxybenzohydrazide | C₂₁H₁₇N₃O₂ | Calculated | 73.89 | 5.02 | 12.31 |
| Found | 73.81 | 5.05 | 12.28 |
Investigation of Molecular Interactions of this compound and its Derivatives
Following a comprehensive search of available scientific literature, it has been determined that there is no specific research published that precisely investigates the molecular interactions of the compound This compound according to the detailed outline provided.
The existing body of research on acridine derivatives focuses on related but structurally distinct molecules. Studies have been conducted on various classes of acridine compounds, including:
Acridine-based N-acylhydrazones, which are a similar class of compounds but the available studies focus on isomers such as (acridin-4-yl)benzohydrazides.
N-substituted acridin-9-amines.
3,9-disubstituted acridines.
Acridin-9-ylalkenoic derivatives.
Acridine-thiazolidinone derivatives.
These studies employ techniques such as UV-Vis spectroscopy, fluorescence quenching, circular dichroism, thermal denaturation, and gel electrophoresis to investigate DNA binding and enzyme inhibition. However, the specific data regarding binding constants, quenching constants, and detailed spectroscopic analysis for this compound are not available in the reviewed literature.
Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the requested outline and focuses solely on this compound. The detailed research findings for this specific compound have not been published in the sources accessed.
Investigation of Molecular Interactions of N Acridin 9 Yl 2 Aminobenzohydrazide and Its Derivatives
Protein Binding and Enzyme Inhibition Studies
Topoisomerase I and II Inhibition Mechanisms
N'-acridin-9-yl-benzohydrazide derivatives have been identified as potential dual inhibitors of human topoisomerase I (hTopo I) and topoisomerase II (hTopo II), enzymes critical for managing DNA topology during replication, transcription, and chromosome segregation. nih.govnih.govjscimedcentral.com The primary mechanism of action for acridine-based compounds involves the intercalation of the planar acridine (B1665455) moiety between the base pairs of the DNA double helix. nih.gov This insertion distorts the DNA structure and stabilizes the transient DNA-enzyme cleavage complex, preventing the re-ligation of the DNA strands and leading to the accumulation of DNA strand breaks. jscimedcentral.com
Research on a series of N'-[(acridin-4-yl)methylidene]benzohydrazides demonstrated their potential as dual inhibitors of both hTopo I and hTopo II. nih.gov Specifically, derivatives with chloro and bromo substituents on the benzohydrazide (B10538) ring (N'-acridin-9-yl-4-chlorobenzohydrazide and N'-acridin-9-yl-4-bromobenzohydrazide) were found to act as dual inhibitors in vitro. nih.gov This dual inhibitory action is a sought-after characteristic in the development of novel therapeutic agents. The ability of these compounds to inhibit both types of topoisomerases suggests a broad mechanism of disrupting DNA processing within cells.
The general mechanism for 9-aminoacridine (B1665356) derivatives involves stabilizing the DNA-topoisomerase II cleavable complex, which transforms the enzyme into a cellular toxin that generates double-strand breaks in DNA, ultimately triggering cell cycle arrest and apoptosis. jscimedcentral.com While catalytic inhibitors prevent the enzyme from functioning, "poisons" like many acridine derivatives trap the enzyme in its intermediate state, leading to cytotoxic lesions. nih.gov
Table 1: Topoisomerase Inhibition by N'-acridin-9-yl-benzohydrazide Derivatives Data sourced from studies on closely related N'-[(acridin-4-yl)methylidene]benzohydrazide analogues. nih.gov
| Compound Derivative (Substitution on benzohydrazide) | Target Enzyme(s) | Observed Activity |
| 4-Chloro (3c) | hTopo I and hTopo II | Dual Inhibitor |
| 4-Bromo (3d) | hTopo I and hTopo II | Dual Inhibitor |
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a member of the receptor tyrosine kinase family and a key regulator of cellular proliferation, survival, and differentiation. nih.gov Its aberrant activation is a hallmark of various cancers, making it a prime target for therapeutic intervention. mdpi.com While the acridine scaffold is primarily known for its interaction with DNA and topoisomerases, research has expanded to investigate the potential of related chemical structures to inhibit other enzyme classes, including protein kinases.
Specifically, the benzohydrazide and hydrazone moieties, which are structurally related to N'-acridin-9-yl-2-aminobenzohydrazide, have been incorporated into novel compounds designed as EGFR kinase inhibitors. nih.govmdpi.com For instance, a series of benzohydrazide derivatives containing dihydropyrazoles were synthesized and evaluated as potential EGFR kinase inhibitors, with some compounds showing potent activity. nih.govmdpi.com Similarly, various isatin-hydrazone derivatives have been investigated as inhibitors of multiple receptor tyrosine kinases, including EGFR, by acting as ATP-competitive inhibitors. mdpi.com
However, specific experimental studies evaluating this compound or its closely related acridine-benzohydrazide analogues for direct inhibitory activity against EGFR tyrosine kinase are not extensively documented in the current body of scientific literature. While the broader classes of hydrazones and benzohydrazides show promise in this area, further research is required to determine if the acridine-benzohydrazide scaffold shares this activity. mdpi.commdpi.com
Human Serum Albumin (HSA) Binding and Interaction Analysis
Human Serum Albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of numerous endogenous and exogenous substances, including drugs. The binding of a compound to HSA is a critical pharmacokinetic parameter, affecting its distribution, metabolism, and efficacy.
Spectroscopic studies, particularly fluorescence quenching, have been employed to characterize the interaction between N'-acridin-9-yl-benzohydrazide derivatives and HSA. nih.gov The intrinsic fluorescence of HSA, primarily due to its tryptophan residue (Trp-214), is quenched upon the binding of these acridine derivatives. This quenching indicates that the compounds bind in proximity to Trp-214, which is located in Sudlow's site I within subdomain IIA of the protein. nih.gov
Table 2: HSA Binding Parameters for N'-acridin-9-yl-benzohydrazide (Derivative 3a) Data represents the unsubstituted benzohydrazide analogue. nih.gov
| Parameter | Value | Method |
| Stern-Volmer Constant (KSV) | 2.26 M-1 | Fluorescence Quenching |
| Binding Constant (Kb) | 2.54 M-1 | Fluorescence Quenching |
| Binding Site | Sudlow's Site I | Competitive Binding (Warfarin) |
General Enzyme Inhibition Research and Mechanisms
Beyond their well-documented effects on topoisomerases, the acridine and hydrazide structural motifs are known to interact with and inhibit a variety of other enzymes. This broad inhibitory potential underscores the versatility of the this compound scaffold in medicinal chemistry.
Acridine derivatives have been investigated as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in neurodegenerative diseases. frontiersin.org For example, certain 9-amino-N-methyl-9,10-dihydroacridine derivatives have been shown to effectively inhibit both AChE and BChE. nih.gov The mechanism often involves interaction with the enzyme's active site or peripheral anionic site.
Furthermore, the hydrazone linkage (-NH-N=CH-) present in related structures is a key feature in many enzyme inhibitors. Benzylidenehydrazine derivatives have been evaluated as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. researchgate.net In some cases, these compounds act as non-competitive inhibitors. researchgate.net The sulfonamide group, when incorporated into acridine derivatives, has also led to potent inhibitors of carbonic anhydrases (CAs), particularly tumor-associated isoforms like CA IX and XII. mdpi.com
The biological activity of acridine derivatives is often attributed to the ability of the planar heterocyclic system to interact with various biomolecular targets through intercalation, π-π stacking, and hydrogen bonding, while the hydrazide portion provides additional points for interaction and can be modified to tune selectivity and potency. nih.gov
Structure Activity Relationship Sar Studies of N Acridin 9 Yl 2 Aminobenzohydrazide Derivatives
Impact of Substituent Groups on Biological Activity and DNA Binding Affinity
The biological activity of N'-acridin-9-yl-2-aminobenzohydrazide derivatives is intrinsically linked to their ability to interact with DNA. The nature, position, and electronic properties of substituent groups on both the acridine (B1665455) ring and the benzohydrazide (B10538) moiety can significantly influence this interaction and, consequently, their cytotoxic effects.
Research on related acridine derivatives has shown that the introduction of electron-withdrawing groups, such as halogens (-F, -Cl, -Br) or nitro groups (-NO2), on the benzoyl ring of acridine N-acylhydrazones can be favorable for both DNA binding and anticancer activity. mdpi.com For instance, a study on a series of (acridin-4-yl)benzohydrazides demonstrated that a fluoro-substituted derivative exhibited the highest DNA binding constant (Kb). mdpi.com The effect of different halogen substituents on the metabolic activity of A549 cells was found to decrease in the order of -F > -H > -Cl > -Br. mdpi.com This suggests that not only the presence but also the nature of the halogen atom is critical.
The position of substituents on the acridine ring is also a critical determinant of activity. There appears to be a general intolerance for bulky substituents at the 1(8) and 2(7) positions of the acridine ring, which can lead to a decrease in antileukemic activity.
Below is a data table illustrating the impact of substituents on the DNA binding affinity of some acridine derivatives.
| Compound ID | Substituent on Benzoyl Ring | DNA Binding Constant (Kb) [M-1] |
| 3a | -H | 2.37 x 10³ |
| 3b | -F | 3.18 x 10³ |
| 3c | -Cl | 1.83 x 10³ |
| 3d | -Br | 1.01 x 10³ |
Data from a study on (acridin-4-yl)benzohydrazide derivatives, which are structurally related to the subject compound. mdpi.com
Furthermore, the cytotoxic activity of 9-aminoacridine (B1665356) derivatives has been shown to be influenced by substitutions. For example, certain 9-acridinyl amino acid derivatives have demonstrated potent anticancer activity, with IC50 values comparable to or even lower than the established chemotherapeutic agent amsacrine. nih.gov
Here is a data table showing the cytotoxic activity of selected 9-acridinyl amino acid derivatives against the A549 lung cancer cell line.
| Compound ID | Structure | IC50 (µM) on A549 cells |
| 8 | 4-(acridin-9-ylamino)butanoic acid | ~ 6 |
| 9 | N-(acridin-9-yl)phenylalanine | ~ 6 |
| Amsacrine | (reference drug) | > 100 |
These compounds are derivatives of 9-aminoacridine and serve to illustrate the potent cytotoxicity that can be achieved with this scaffold. nih.gov
Conformational and Configurational Effects on Molecular Interactions
The three-dimensional shape of this compound derivatives plays a pivotal role in their interaction with DNA. The planarity of the acridine ring system is a fundamental requirement for effective intercalation between DNA base pairs. Any distortion of this planarity can lead to a significant reduction in DNA binding affinity and biological activity.
The linker between the acridin-9-yl core and the 2-aminobenzoyl group also influences the molecule's conformation. The rotational freedom around the bonds of the hydrazide linker can allow the molecule to adopt various conformations, some of which may be more favorable for DNA intercalation than others. The presence of the 2-amino group on the benzoyl ring can lead to the formation of intramolecular hydrogen bonds, which could restrict the conformational flexibility of the molecule and potentially pre-organize it for a more favorable interaction with the DNA target.
Studies on related 9-aminoacridine derivatives have shown that the conformation at the binding site is a right-handed B-form of DNA, even if adjacent regions of the polynucleotide have a different conformation. Both quinacrine (B1676205) and 9-aminoacridine, for example, can convert left-handed Z-form and protonated H(L)-form DNA back to a bound right-handed form. This highlights the ability of the acridine scaffold to induce specific conformational changes in DNA upon binding.
Rational Design Principles for Enhanced Efficacy and Selectivity
The development of this compound derivatives with improved therapeutic profiles relies on the application of rational design principles derived from SAR studies. One key strategy is the optimization of the substitution pattern on both the acridine and the benzoyl moieties to enhance DNA binding and cytotoxic activity.
A primary principle is the maintenance of the planarity of the acridine ring to ensure efficient DNA intercalation. Modifications to the acridine core should be carefully considered to avoid disrupting this planarity.
Another important design consideration is the modulation of the electronic properties of the molecule. As suggested by studies on related compounds, the introduction of electron-withdrawing groups on the benzoyl ring can be a fruitful strategy to enhance activity. mdpi.com Quantitative structure-activity relationship (QSAR) studies can be employed to correlate various physicochemical parameters (such as hydrophobicity, electronic effects, and steric factors) with biological activity, thereby guiding the selection of optimal substituents. nih.gov
Furthermore, the design of derivatives that exhibit selectivity towards cancer cells over normal cells is a major goal. This can be achieved by exploiting the differences between tumor and normal tissues, such as pH, enzyme expression, or receptor profiles. For instance, the 2-aminobenzohydrazide side chain could be modified to include moieties that are recognized by transport systems that are overexpressed in cancer cells, leading to a targeted accumulation of the drug in the tumor.
Hybrid molecules, which combine the acridine scaffold with other pharmacophores, represent another promising design strategy. By incorporating moieties that have a different mechanism of action, it may be possible to develop compounds with synergistic or dual-acting anticancer properties.
Computational and Theoretical Chemistry Approaches in the Study of N Acridin 9 Yl 2 Aminobenzohydrazide
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. thaiscience.info This method is particularly valuable in drug discovery for predicting the interaction between a small molecule ligand and a protein target. For acridine (B1665455) derivatives, which are well-known DNA intercalators and enzyme inhibitors, molecular docking is frequently employed to understand their binding modes. jscimedcentral.comnih.gov
In the context of N'-acridin-9-yl-2-aminobenzohydrazide, docking simulations would be used to predict its binding affinity and pose within the active site of potential biological targets, such as topoisomerase II or specific DNA sequences. jscimedcentral.comnih.gov The planar acridine core is known to intercalate between DNA base pairs, and docking studies can elucidate the specific interactions, such as hydrogen bonds and π-π stacking, that stabilize this complex. jscimedcentral.comnih.gov For instance, studies on similar 9-anilinoacridine (B1211779) derivatives have utilized docking to identify key amino acid residues involved in binding to topoisomerase II, with Glide scores (a measure of binding affinity) ranging from -5.58 to -7.78 kcal/mol for potent inhibitors. jscimedcentral.com These simulations help in understanding the structure-activity relationships (SAR) by correlating the calculated binding energies with experimentally observed biological activities. jscimedcentral.com
Table 1: Representative Molecular Docking Results for Acridine Derivatives Against Topoisomerase II (Note: Data is for analogous compounds, not this compound, to illustrate typical findings.)
| Compound Class | Target Protein | Key Interacting Residues | Glide Score (kcal/mol) | Reference |
|---|---|---|---|---|
| 9-Anilinoacridines | Topoisomerase II (1ZXM) | DG13, DC14, DT9 | -5.58 to -7.78 | jscimedcentral.comnih.gov |
The docking process typically involves preparing the 3D structures of both the ligand (this compound) and the receptor, followed by a search algorithm that explores various binding poses. jscimedcentral.com Each pose is then scored based on a scoring function that estimates the binding free energy, allowing for the identification of the most favorable binding mode. jscimedcentral.com
Molecular Dynamics Simulations for Binding Site Analysis and Intercalation Dynamics
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the behavior of the complex over time. mdpi.comchula.ac.th MD simulations are used to study the stability of the docked pose, the flexibility of the binding site, and the detailed dynamics of processes like DNA intercalation. nih.govmdpi.com
For this compound, MD simulations could be initiated from a docked complex (e.g., with DNA or a protein target) to assess its stability. nih.gov These simulations, often run for nanoseconds, track the movements of all atoms in the system, providing insights into conformational changes, the role of solvent molecules, and the persistence of key interactions like hydrogen bonds. mdpi.com Studies on similar acridine-triazole hybrids have used MD simulations to confirm that the acridine moiety maintains a stable intercalative position within DNA base pairs over the course of the simulation. nih.gov Such analyses are crucial for validating docking results and understanding the thermodynamic basis of binding. mdpi.com The calculation of binding free energies using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) on MD trajectories can provide a more accurate estimation of binding affinity than docking scores alone. mdpi.com
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic properties of a molecule. These methods are essential for understanding chemical reactivity, spectroscopic properties, and the nature of chemical bonds.
Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. mdpi.comnih.govmdpi.com It is employed to optimize molecular geometries, calculate vibrational frequencies (correlating with IR spectra), and determine NMR chemical shifts. mdpi.com For hydrazone derivatives, DFT calculations have been instrumental in confirming molecular structures and interpreting experimental spectroscopic data. mdpi.comnih.govresearchgate.net
In the study of this compound, DFT calculations would be used to:
Optimize the 3D structure: Determining the most stable conformation of the molecule.
Analyze the electronic distribution: Calculating properties like molecular electrostatic potential (MEP) to identify regions of positive and negative charge, which are important for intermolecular interactions.
Simulate vibrational spectra: The calculated frequencies can be compared with experimental IR and Raman spectra to confirm the presence of key functional groups, such as the C=O and N-H of the hydrazide linkage. mdpi.com
Predict NMR spectra: Theoretical calculations of 1H and 13C chemical shifts aid in the assignment of experimental NMR signals. mdpi.com
Studies on related hydrazone compounds have shown good correlation between DFT-calculated vibrational frequencies and experimental IR data, validating the computational models used. mdpi.com
Table 2: Comparison of Experimental and DFT-Calculated Vibrational Frequencies for a Representative Acylhydrazone Moiety (Note: This is illustrative data for analogous structures.)
| Vibrational Mode | Experimental IR (cm⁻¹) | Calculated DFT (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(N-H) | ~3300 | ~3310 | N-H stretching |
| ν(C=O) | ~1665 | ~1670 | Carbonyl stretching |
Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to study the excited states of molecules. mdpi.com It is particularly useful for predicting UV-Vis absorption spectra and understanding the nature of electronic transitions, which are fundamental to a molecule's color and fluorescence properties. researchgate.net Acridine derivatives are known for their distinct fluorescence, a property that is often exploited in biological imaging. nih.gov
For this compound, TDDFT calculations could predict the wavelengths of maximum absorption (λmax) and emission, corresponding to its UV-Vis and fluorescence spectra. researchgate.net These calculations also provide insights into the molecular orbitals involved in the electronic transitions (e.g., HOMO to LUMO transitions), helping to explain how structural modifications affect the photophysical properties. nih.gov The fluorescence quenching observed when acridine derivatives bind to macromolecules like proteins or DNA can be rationalized by analyzing the changes in the electronic environment predicted by TDDFT. nih.gov
Prediction of Molecular Recognition Phenomena and Binding Contributions
Understanding how this compound recognizes and binds to its biological targets is crucial for explaining its activity. Computational methods can dissect the binding event into its constituent forces. The interaction between acridine-based N-acylhydrazones and proteins like Human Serum Albumin (HSA) has been studied to understand these phenomena. nih.gov
Thermodynamic parameters derived from binding studies, often complemented by computational analysis, reveal the nature of the interaction. For example, negative values for enthalpy change (ΔH) and entropy change (ΔS) in the binding of analogous acridine derivatives to HSA suggest that the primary driving forces for binding are hydrogen bonding and van der Waals forces. nih.gov The spontaneous nature of the binding is indicated by a negative Gibbs free energy change (ΔG). nih.gov Computational tools can model these specific interactions, identifying the donor and acceptor atoms involved in hydrogen bonds and the regions contributing to favorable van der Waals contacts.
In Silico Assessment of Binding Affinity and Interaction Energies
A key goal of computational studies is the quantitative prediction of binding affinity. Various in silico methods are employed to calculate the strength of the interaction between a ligand and its receptor. As mentioned, molecular docking provides an initial estimate through scoring functions like the Glide score. jscimedcentral.com
Table 3: Representative Thermodynamic Parameters for the Binding of an Acridine-Hydrazone Derivative to Human Serum Albumin (HSA) (Note: Data is for an analogous compound, N′-[(E)-(Acridin-4-yl)methylidene]benzohydrazide, to illustrate typical findings.)
| Parameter | Value | Units | Implication |
|---|---|---|---|
| Binding Constant (Kb) | ~10⁴ - 10⁵ | M⁻¹ | Strong binding affinity |
| Gibbs Free Energy (ΔG) | Negative | kJ/mol | Spontaneous interaction |
| Enthalpy (ΔH) | Negative | kJ/mol | H-bonding & van der Waals forces are key |
These in silico assessments of binding affinity and interaction energies are critical components in modern drug design, enabling a more rational, structure-based approach to the development of new therapeutic agents based on the this compound scaffold.
Preclinical Biological Evaluation of N Acridin 9 Yl 2 Aminobenzohydrazide and Analogues
In Vitro Antiproliferative and Cytotoxicity Assays in Cancer Cell Lines
The initial screening of N'-acridin-9-yl-2-aminobenzohydrazide and its derivatives involved a series of in vitro assays designed to determine their ability to inhibit the proliferation of and induce cytotoxicity in cancer cells. These assays are fundamental in identifying compounds with potential therapeutic efficacy.
The metabolic activity of cancer cells following treatment with acridine-based N-acylhydrazone derivatives was quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in metabolically active cells into a purple formazan (B1609692) product. A decrease in metabolic activity is indicative of reduced cell viability or proliferation.
In a study evaluating a series of acridine-benzohydrazides on the A549 lung adenocarcinoma cell line, the compounds' effects on metabolic activity were assessed. After a 48-hour incubation period, the IC₅₀ values, representing the concentration at which 50% of cell growth is inhibited, were determined. The results indicated a range of potencies among the analogues, with IC₅₀ values between 37–62 μM. mdpi.com The observed order of decreasing metabolic activity was 3b(-F) > 3a(-H) > 3c(-Cl) > 3d(-Br), suggesting that the nature of the substituent on the benzohydrazide (B10538) moiety influences the compound's cytotoxic potential. mdpi.com
Another study synthesized a series of eleven 9-acridinyl amino acid derivatives and tested their cytotoxicity on K562 and A549 cancer cell lines. nih.gov Several of these compounds demonstrated potent activity, with IC₅₀ values comparable to or lower than the established chemotherapeutic agent amsacrine. nih.gov Notably, compounds 8 and 9 were particularly effective against the A549 cell line, with IC₅₀ values of approximately 6 μM. nih.gov
Further investigations into acridine-biotin conjugates revealed that compound 7l exhibited significant antiproliferative activity against hepatocellular (HepG2), colon (HCT-116), and breast (MCF-7) carcinoma cell lines, with IC₅₀ values of 5.99, 8.84, and 7.80 µM, respectively. pharmacyjournal.net Similarly, a study on acridine (B1665455)/sulfonamide hybrids identified compound 8b as the most active against HepG2, HCT-116, and MCF-7 cells, with IC₅₀ values of 14.51, 9.39, and 8.83 µM, respectively. mdpi.com
| Compound/Analogue | Cell Line | Incubation Time (h) | IC₅₀ (μM) | Source |
|---|---|---|---|---|
| Acridine-benzohydrazide 3a(-H) | A549 | 48 | >37-62 | mdpi.com |
| Acridine-benzohydrazide 3b(-F) | A549 | 48 | 37 | mdpi.com |
| Acridine-benzohydrazide 3c(-Cl) | A549 | 48 | >37-62 | mdpi.com |
| Acridine-benzohydrazide 3d(-Br) | A549 | 48 | >37-62 | mdpi.com |
| 9-Acridinyl amino acid derivative 8 | A549 | Not Specified | ~6 | nih.gov |
| 9-Acridinyl amino acid derivative 9 | A549 | Not Specified | ~6 | nih.gov |
| Acridine-biotin conjugate 7l | HepG2 | Not Specified | 5.99 | pharmacyjournal.net |
| Acridine-biotin conjugate 7l | HCT-116 | Not Specified | 8.84 | pharmacyjournal.net |
| Acridine-biotin conjugate 7l | MCF-7 | Not Specified | 7.80 | pharmacyjournal.net |
| Acridine/sulfonamide hybrid 8b | HepG2 | Not Specified | 14.51 | mdpi.com |
| Acridine/sulfonamide hybrid 8b | HCT-116 | Not Specified | 9.39 | mdpi.com |
| Acridine/sulfonamide hybrid 8b | MCF-7 | Not Specified | 8.83 | mdpi.com |
The clonogenic assay, a measure of a single cell's ability to undergo indefinite proliferation to form a colony, provides insight into the long-term efficacy of a potential anticancer agent. This assay is crucial for determining if a compound's effects are cytostatic (inhibiting growth) or cytotoxic (cell-killing).
The clonogenic survival of A549 cells was examined after treatment with acridine-benzohydrazide analogues 3a and 3c . mdpi.com Cells were treated with the compounds at concentrations of 25 and 50 μM for 48 hours, after which viable cells were seeded for colony formation over seven days. mdpi.com The results demonstrated a significant, dose-dependent reduction in the clonogenic ability of the A549 cells. mdpi.com At a concentration of 25 μM, compounds 3a and 3c reduced the number of cells by 48% and 54%, respectively. mdpi.com At the higher concentration of 50 μM, the reduction in cell number was even more pronounced, at approximately 94% for 3a and 91% for 3c , as compared to the control group. mdpi.com These findings suggest that these acridine-benzohydrazides effectively diminish the reproductive integrity of cancer cells. mdpi.com
Cellular Mechanisms of Action Studies
To elucidate the cellular processes through which this compound and its analogues exert their antiproliferative effects, further studies were conducted to investigate their impact on key cellular events such as cell cycle progression and apoptosis.
The cell cycle is a tightly regulated process that governs cell division. Many chemotherapeutic agents function by disrupting the cell cycle, leading to a halt in proliferation and, in some cases, cell death.
Flow cytometry analysis was employed to determine the effects of acridine derivatives on the cell cycle distribution of cancer cells. In a study of 9-acridinyl amino acid derivatives, it was found that compounds 7 and 9 induced a G2/M block in A549 cells, while amsacrine, a known topoisomerase II inhibitor, caused an arrest in the S phase. nih.gov This indicates that these derivatives may interfere with the processes leading to or occurring during mitosis. nih.gov
In another investigation, acridine/sulfonamide hybrids 5g and 8 were found to cause cell cycle arrest at the G1/S and S phases, respectively. researchgate.net Furthermore, a study on N-acylhydrazone derivatives in hepatocellular carcinoma cells (HepG2 and Hep3B) revealed that the LASSBio-2052 derivative induced downregulation of FOXM1. nih.gov This, in turn, compromised the transcriptional activation of genes essential for the G2/M transition, including AURKA, AURKB, PLK1, and CDK1. nih.gov Additionally, LASSBio-2052 significantly reduced the expression of CCNB1 and CCND1. nih.gov
Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or unwanted cells. The ability to induce apoptosis in cancer cells is a hallmark of many effective anticancer drugs.
Studies have shown that certain acridine derivatives can trigger apoptotic cell death. For instance, 9-acridinyl amino acid derivatives 6 and 8 were found to induce apoptotic cell death in a manner independent of cell cycle regulation. nih.gov Similarly, acridine/sulfonamide hybrids 7c and 8b were shown to induce apoptosis. mdpi.com The pro-apoptotic activity of acridinyl ligands was further demonstrated by the accumulation of pro-apoptotic cells following treatment, as observed through annexin (B1180172) V-FITC and PI staining in MCF7 and DU-145 cell lines. nih.gov These findings suggest that the induction of apoptosis is a significant contributor to the anticancer activity of these compounds.
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that can, at high levels, induce cellular damage and lead to apoptosis. Some anticancer agents exert their effects by increasing the intracellular production of ROS.
While specific studies on ROS generation by this compound were not detailed in the provided context, related research on functionalized acridin-9-yl-phenylamines has shown their ability to protect neuronal cells from glutamate-induced cell death by reducing intracellular levels of free radical species. nih.gov This suggests that the acridine scaffold can modulate oxidative stress, although the direct effect of this compound on ROS generation in cancer cells requires further investigation. The modulation of ROS levels, either through generation or quenching, represents a potential mechanism of action for this class of compounds. nih.gov
In Vitro Selectivity and Potency Profiling Across Diverse Cancer Cell Lines
The preclinical evaluation of this compound and its analogues has revealed significant cytotoxic potential across a variety of human cancer cell lines. The core acridine structure, known for its ability to intercalate with DNA, serves as a foundational scaffold for designing potent anticancer agents. nih.govnih.gov Research has focused on synthesizing and evaluating derivatives, such as acridine-based N-acylhydrazones and other hybrids, to enhance efficacy and selectivity against malignant cells while minimizing effects on normal tissues. nih.govnih.govnih.gov
Potency of Acridine Hydrazone Analogues
A series of novel acridine N-acylhydrazone derivatives has been evaluated for their effect on the metabolic activity of the A549 human lung adenocarcinoma cell line. nih.govmdpi.com The potency of these compounds was found to be influenced by the substituent on the benzohydrazide moiety, with the order of activity decreasing as follows: fluoro-substituted > non-halogenated > chloro-substituted > bromo-substituted. mdpi.comresearchgate.net Specifically, at a concentration of 50 µM, the non-halogenated and chloro-substituted acridine-benzohydrazides significantly decreased the viability of A549 cells by 34% and 14%, respectively, after 48 hours of incubation. nih.gov Furthermore, these two analogues demonstrated a substantial impact on the clonogenic survival of A549 cells, reducing their colony-forming ability by 72% and 74%. nih.govmdpi.com
In another study, a series of 9-(2-(1-arylethylidene)hydrazinyl)acridine analogues were assessed for anticancer activity against human cervical cancer (HeLa) and liver cancer (HepG2) cell lines. nih.gov Among the synthesized compounds, three specific derivatives (designated 4b, 4d, and 4e) exhibited notable anti-proliferative effects against HeLa cells. nih.gov These compounds were found to reduce cell growth and inhibit metastatic and migratory potential in this cell line. nih.gov
The table below summarizes the observed in vitro activity of selected acridine hydrazone analogues.
| Compound Series | Cancer Cell Line | Observed Effect | Source |
|---|---|---|---|
| Acridine N-acylhydrazones (non-halogenated) | A549 (Lung) | 34% decrease in cell viability at 50 µM; 72% reduction in clonogenic ability. | nih.govmdpi.com |
| Acridine N-acylhydrazones (chloro-substituted) | A549 (Lung) | 14% decrease in cell viability at 50 µM; 74% reduction in clonogenic ability. | nih.govmdpi.com |
| 9-(2-(1-arylethylidene)hydrazinyl)acridines (4b, 4d, 4e) | HeLa (Cervical) | Potent anti-proliferative effects; reduced cell growth and migration. | nih.gov |
| 9-(2-(1-arylethylidene)hydrazinyl)acridines (4b, 4d, 4e) | HepG2 (Liver) | Screened for activity. | nih.gov |
Selectivity and Broad-Spectrum Activity of Acridine Derivatives
The development of acridine derivatives aims not only for high potency but also for selectivity, maximizing toxicity towards cancer cells while sparing normal cells. nih.gov One study investigated acridine/sulfonamide hybrids against human liver (HepG2), colon (HCT-116), and breast (MCF-7) carcinoma cells. mdpi.com This research identified two compounds, 5b and 8b, as the most active, with IC50 values demonstrating potent growth inhibition across all three cell lines when compared to the reference drug Doxorubicin. mdpi.com To assess selectivity, these compounds were also tested against the normal liver cell line THLE-2. nih.govmdpi.com The results indicated better relative cytotoxicity for the acridine derivatives compared to the control anticancer drug SAHA, suggesting a degree of selectivity for cancer cells. nih.gov
Similarly, a series of 9-acridinyl amino acid derivatives were evaluated against K562 (leukemia) and A549 (lung) cancer cell lines, as well as the normal human diploid cell line MRC5. nih.gov Four compounds (6, 7, 8, and 9) emerged as the most potent inhibitors of cancer cell viability, with IC50 values comparable to or lower than the chemotherapeutic agent amsacrine. nih.gov Notably, compounds 8 and 9 were particularly effective against the A549 cell line, with an IC50 value of approximately 6 µM. nih.gov A crucial finding was the lack of toxicity these specific derivatives showed towards unstimulated normal human leucocytes, a significant advantage over amsacrine. nih.gov
The table below presents the IC50 values for various acridine analogues across multiple cancer cell lines, highlighting their potency and spectrum of activity.
| Compound / Analogue | Cell Line | Cell Type | IC50 / Activity | Source |
|---|---|---|---|---|
| Compound 5b (Acridine/sulfonamide hybrid) | HepG2 | Liver Cancer | 8.30 µM | mdpi.com |
| Compound 5b (Acridine/sulfonamide hybrid) | HCT-116 | Colon Cancer | 8.93 µM | mdpi.com |
| Compound 5b (Acridine/sulfonamide hybrid) | MCF-7 | Breast Cancer | 5.88 µM | mdpi.com |
| Compound 8b (Acridine/sulfonamide hybrid) | HepG2 | Liver Cancer | 14.51 µM | mdpi.com |
| Compound 8b (Acridine/sulfonamide hybrid) | HCT-116 | Colon Cancer | 9.39 µM | mdpi.com |
| Compound 8b (Acridine/sulfonamide hybrid) | MCF-7 | Breast Cancer | 8.83 µM | mdpi.com |
| Compound 8b (Acridine/sulfonamide hybrid) | THLE-2 | Normal Liver | 55.5 µM | nih.govmdpi.com |
| Compound 8 (9-acridinyl amino acid derivative) | A549 | Lung Cancer | ~ 6 µM | nih.gov |
| Compound 9 (9-acridinyl amino acid derivative) | A549 | Lung Cancer | ~ 6 µM | nih.gov |
| Compound 9 (9-Aminoacridine derivative) | HeLa | Cervical Cancer | CTC50: 13.75 µg/ml | arabjchem.org |
| Compound 9 (9-Aminoacridine derivative) | A-549 | Lung Cancer | CTC50: 18.75 µg/ml | arabjchem.org |
| Compound 8c (9(10H)-acridinone derivative) | MCF7 | Breast Cancer | 11.0 ± 4.8 µM | nih.gov |
These in vitro studies underscore the promise of this compound analogues as a versatile class of anticancer compounds. The observed potency against diverse cancer cell lines, including lung, breast, colon, liver, and cervical cancers, combined with evidence of selectivity over normal cells, provides a strong rationale for their continued development. nih.govnih.govnih.govnih.gov
Advanced Applications and Research Directions for N Acridin 9 Yl 2 Aminobenzohydrazide in Chemical Biology
Development as Chemosensors for Anion Recognition
The detection of anions is of significant importance in environmental and biological systems. The N'-acridin-9-yl-2-aminobenzohydrazide structure possesses key features that make it a promising candidate for the development of selective and sensitive anion chemosensors.
Colorimetric and Fluorescence Sensing Mechanisms
Chemosensors for anions often rely on changes in their optical properties, such as color or fluorescence, upon binding to a target anion. unica.it Hydrazone derivatives are well-known for their use in colorimetric and fluorescent sensors. mdpi.comrsc.org The sensing mechanism typically involves a change in the electronic properties of the molecule upon interaction with an anion.
In the case of this compound, the acridine (B1665455) moiety can act as a fluorophore. The fluorescence of acridine derivatives is often sensitive to their chemical environment. nih.gov Anion binding to the hydrazone portion of the molecule can modulate the electronic properties of the entire scaffold, leading to a detectable change in the fluorescence intensity or wavelength. This can occur through mechanisms such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). For instance, interaction with an anion could quench the fluorescence ("turn-off" sensor) or enhance it ("turn-on" sensor), providing a clear signal for anion detection. mdpi.com Similarly, the interaction can induce a shift in the absorption spectrum, resulting in a visible color change, a phenomenon utilized in colorimetric sensors. mdpi.commdpi.com
Hydrogen Bonding Interactions in Sensing
The hydrazone and the 2-amino groups in this compound provide hydrogen bond donor sites, which are crucial for the selective recognition of anions. nih.gov Hydrogen bonding is a key interaction in the design of anion receptors, as it provides directionality and selectivity. unica.itresearchgate.net The amide and amine N-H protons can form hydrogen bonds with various anions, such as fluoride, acetate (B1210297), and phosphate. rsc.org
The strength and geometry of these hydrogen bonds can be tailored by the molecular structure, allowing for the development of sensors that are selective for specific anions. The formation of these hydrogen-bonded complexes alters the electronic distribution within the sensor molecule, which in turn affects its photophysical properties, forming the basis of the sensing mechanism. nih.gov Theoretical and spectroscopic studies on similar acridine-based compounds have demonstrated the importance of hydrogen bonding in their interactions with biological molecules and ions. researchgate.net
Integration into Hybrid Pharmacophores for Multitargeted Research
The concept of hybrid pharmacophores, which combine two or more distinct pharmacophoric units into a single molecule, is a promising strategy in drug discovery for treating complex diseases like cancer. nih.govnih.gov This approach aims to address multiple biological targets simultaneously, potentially leading to enhanced therapeutic efficacy and reduced drug resistance. researchgate.netnih.gov
The this compound scaffold is well-suited for this strategy. The acridine moiety is a well-established DNA intercalator and topoisomerase inhibitor, forming the basis of several anticancer drugs. nih.govnih.gov The benzohydrazide (B10538) portion, on the other hand, can be readily modified and has been shown to exhibit a wide range of biological activities, including antimicrobial and anticancer effects. nih.govmdpi.com
By combining these two pharmacophores, novel hybrid molecules can be designed to target multiple pathways in cancer cells. For example, a hybrid could simultaneously intercalate into DNA via its acridine part and inhibit a key enzyme through its modified benzohydrazide tail. This multitargeted approach could lead to synergistic anticancer effects and overcome resistance mechanisms that affect single-target agents. nih.gov
Research on Metal Complexes of this compound for Enhanced Bioactivity
The coordination of metal ions to organic ligands can significantly enhance their biological activity. repec.orgresearchgate.netscispace.com Hydrazones are excellent chelating agents for a variety of metal ions, and their metal complexes have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer properties. doi.orgresearchgate.netnih.govsamipubco.com
The this compound ligand offers multiple coordination sites for metal ions, including the hydrazone nitrogen and oxygen atoms, the amino group, and the acridine ring nitrogen. The formation of metal complexes with this ligand could lead to several advantages:
Novel Mechanisms of Action: The coordinated metal ion can introduce new mechanisms of cytotoxicity, such as the generation of reactive oxygen species or the inhibition of different cellular targets.
Improved Pharmacological Properties: Metal coordination can influence the stability and solubility of the compound.
Research on the metal complexes of related benzohydrazide and acridine derivatives has shown promising results, with many complexes exhibiting superior antimicrobial and anticancer activity compared to the free ligands. repec.orgdoi.org Therefore, the synthesis and biological evaluation of metal complexes of this compound represent a fertile ground for future research.
Future Perspectives in Academic Research on the this compound Scaffold
The this compound scaffold holds considerable potential for further academic exploration and development. Based on the properties of its constituent moieties, several future research directions can be envisioned:
Development of Selective Anion Sensors: Systematic studies on the interaction of this compound with a wide range of anions could lead to the development of highly selective and sensitive chemosensors for specific anions of biological or environmental importance.
Rational Design of Multitargeted Anticancer Agents: By leveraging computational modeling and structure-activity relationship (SAR) studies, novel hybrid molecules based on this scaffold can be designed to target specific combinations of cancer-related pathways. nih.gov
Exploration of Novel Metal-Based Therapeutics: The synthesis and characterization of a variety of metal complexes with this ligand, followed by comprehensive biological screening, could uncover new metal-based drug candidates with unique mechanisms of action.
Fluorescent Probes for Bioimaging: The intrinsic fluorescence of the acridine core could be exploited to develop fluorescent probes for imaging specific cellular components or processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
